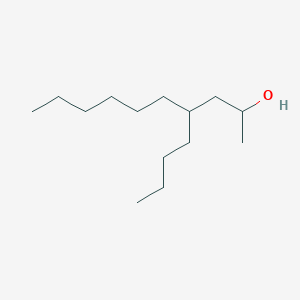

4-Butyldecan-2-OL

Description

Such branched alcohols typically exhibit distinct physical and chemical properties influenced by their alkyl chain length, branching, and hydroxyl group position. However, due to the absence of direct data in the evidence, comparisons will focus on structurally or functionally related compounds from the provided sources .

Properties

CAS No. |

93704-21-3 |

|---|---|

Molecular Formula |

C14H30O |

Molecular Weight |

214.39 g/mol |

IUPAC Name |

4-butyldecan-2-ol |

InChI |

InChI=1S/C14H30O/c1-4-6-8-9-11-14(10-7-5-2)12-13(3)15/h13-15H,4-12H2,1-3H3 |

InChI Key |

DSPJPLOGHYAGOI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(CCCC)CC(C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Butyldecan-2-OL can be synthesized through several methods:

Grignard Reaction: One common method involves the reaction of 4-butyldecanal with a Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis.

Reduction of Ketones: Another method involves the reduction of 4-butyldecan-2-one using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods

In an industrial setting, 4-Butyldecan-2-OL can be produced through catalytic hydrogenation of 4-butyldecan-2-one. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions.

Chemical Reactions Analysis

Types of Reactions

4-Butyldecan-2-OL undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 4-butyldecan-2-one using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

Reduction: The compound can be further reduced to form 4-butyldecan-2-amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl2).

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products

Oxidation: 4-Butyldecan-2-one

Reduction: 4-Butyldecan-2-amine

Substitution: 4-Butyldecan-2-chloride, 4-Butyldecan-2-bromide

Scientific Research Applications

4-Butyldecan-2-OL has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.

Industry: It is used in the production of fragrances, flavors, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Butyldecan-2-OL involves its interaction with specific molecular targets. In biological systems, it may interact with cell membranes, altering their permeability and affecting cellular functions. The hydroxyl group allows it to form hydrogen bonds, which can influence its interactions with enzymes and other proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence includes alcohols and structurally analogous compounds, which are analyzed below for comparative insights.

Structural Analogues

Compound 242: 4-Decene, 7-methyl-, (E)-

- Structure : A linear alkene with a methyl branch at C7 and a double bond at C3.

- Key Differences: Lacks a hydroxyl group, making it less polar than 4-Butyldecan-2-OL.

Compound 247: 5,5-Dimethyl-cyclohex-3-en-1-ol

- Structure: Cyclohexenol with two methyl groups at C4.

- Key Differences : The cyclic structure and conjugated double bond reduce conformational flexibility compared to linear 4-Butyldecan-2-OL. The hydroxyl group at C1 may alter solubility and hydrogen-bonding capacity .

Compound from : 4-[4-(Dimethylamino)phenyl]butan-2-ol

- Structure: Aromatic alcohol with a dimethylamino-phenyl substituent.

- Molecular Formula: C₁₂H₁₉NO (vs. hypothetical C₁₄H₃₀O for 4-Butyldecan-2-OL).

- Reported purity (97–98%) suggests stability under synthetic conditions .

Functional Group Comparison

| Compound | Functional Group | Branching/Substituent | Polarity | Reactivity Notes |

|---|---|---|---|---|

| 4-Butyldecan-2-OL* | Secondary alcohol | Butyl at C4 of decane | Moderate | Expected esterification |

| 4-Decene, 7-methyl- | Alkene | Methyl at C7 | Low | Prone to addition reactions |

| 5,5-Dimethyl-cyclohexenol | Cyclic alcohol | Methyl at C5, double bond | Moderate-high | Potential for ring-opening |

| 4-[4-(DMA)phenyl]butan-2-ol | Aromatic alcohol | Dimethylamino-phenyl | High | Acid-base functionality |

*Hypothetical data inferred from structural analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.